molecular formula C21H27N5O B11309093 (3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone

(3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone

Cat. No.: B11309093
M. Wt: 365.5 g/mol
InChI Key: QAPMGKIOGRLJSX-UHFFFAOYSA-N
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Description

(3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrimidine ring, followed by the introduction of the piperazine and pyrrolidine rings. The final step involves the attachment of the 3-methylphenyl group to the methanone moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, (3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl){4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]piperazino}methanone: shares similarities with other compounds that contain pyrimidine, piperazine, and pyrrolidine rings. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

(3-methylphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27N5O/c1-16-6-5-7-18(14-16)20(27)25-12-10-24(11-13-25)19-15-17(2)22-21(23-19)26-8-3-4-9-26/h5-7,14-15H,3-4,8-13H2,1-2H3

InChI Key

QAPMGKIOGRLJSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

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